Stobadine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

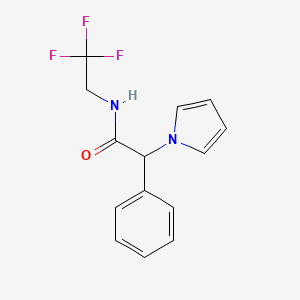

Stobadine dihydrochloride is a well-known antioxidant and free radical scavenger . It has the potential to protect various tissues against oxidative stress . It is also used as a neuroprotectant .

Synthesis Analysis

Based on stobadine, a series of new stobadine derivatives were developed with improved pharmacodynamic and toxicity profiles . The stobadine molecule was modified mostly by electron-donating substitution on the benzene ring and by alkoxycarbonyl substitution at the N-2 position .Molecular Structure Analysis

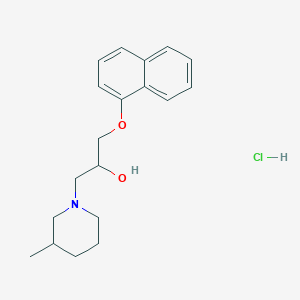

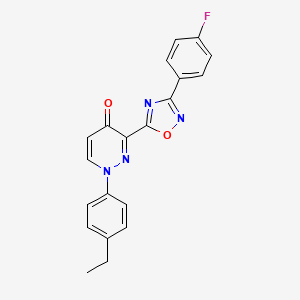

The molecular structure of stobadine dihydrochloride is based on the hexahydropyridoindole scaffold . Molecular modeling pointed towards indole nitrogen as the most feasible atom, responsible in stobadine and its new congeners for their antioxidant properties and for its capability to react with free radicals, creating more stable and less reactive nitrogen-free centered radical .Chemical Reactions Analysis

Stobadine dihydrochloride was found to exert antioxidant activity, thus it possesses the potential to protect various tissues against oxidative stress . It was found to diminish the impairment of the myocardium induced by mechanisms involving reactive oxygen species .Physical And Chemical Properties Analysis

Stobadine dihydrochloride is highly soluble both in water and in lipids . The dipalmitate salt of stobadine is water-insoluble but chemically more stable than the dihydrochloride salt .Scientific Research Applications

Antioxidant and Free-Radical Scavenger

Stobadine dihydrochloride is known as an indole-related antioxidant and free-radical scavenger . It has the potential to protect various tissues against oxidative stress .

Pharmacokinetic Studies

Stobadine dihydrochloride has been used in pharmacokinetic studies . It has been administered intravenously or orally to rats in single and repeated doses .

Bioavailability Study

A spectrofluorometric approach was used for the determination of stobadine in dog serum and urine after its administration in the form of either the dihydrochloride or the dipalmitate . This method allowed researchers to perform a bioavailability study .

Long-term Toxicological Study

The same spectrofluorometric approach was also used to perform a long-term toxicological study .

Treatment of Adjuvant Arthritis

Stobadine dihydrochloride has been tested for its therapeutic potential in reducing oxidative stress in adjuvant arthritis .

Protection of High-Molar-Mass Hyaluronan

Stobadine dihydrochloride has shown protective effects against reactive oxygen species formed during Cu (II) ions and ascorbate-induced degradation of high-molar-mass hyaluronan .

Drug Design and Synthesis

Modification of the stobadine molecule by aromatic electron donating substitution was found to enhance the intrinsic free radical scavenging activity . Variation of the N2 substituent afforded a synthetically accessible way to modulate the biological availability without affecting significantly the free radical scavenging activity .

Mechanism of Action

Target of Action

Stobadine dihydrochloride, also known as (4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride, primarily targets the ADRA1 (Adrenergic receptor alpha-1) as an antagonist . The role of this receptor is crucial in the cardiovascular system, endocrinology, and metabolic disease .

Mode of Action

Stobadine dihydrochloride interacts with its target, the ADRA1 receptor, by acting as an antagonist . This interaction results in the inhibition of the receptor, thereby modulating the physiological responses mediated by the receptor .

Biochemical Pathways

Stobadine dihydrochloride affects the biochemical pathways related to oxidative stress . It acts as a potent antioxidant and free radical scavenger . This action helps in protecting various tissues against oxidative stress .

Pharmacokinetics

In pharmacokinetic and toxicokinetic studies, stobadine dihydrochloride was administered intravenously or orally to rats in single and repeated doses . Liquid-liquid extraction was used for selective isolation of stobadine dihydrochloride and its metabolites from the biological matrix, followed by liquid scintillation quantification . These studies help in understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of stobadine dihydrochloride and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of stobadine dihydrochloride’s action are primarily related to its antioxidant activity . It prevents free radical-induced alterations in ER membrane fluidity . Moreover, it has been found to exert numerous positive effects on human health due to its ability to regulate oxidative status .

Action Environment

The action, efficacy, and stability of stobadine dihydrochloride can be influenced by various environmental factors. For instance, the method of administration (intravenous or oral) and the biological matrix can impact the bioavailability of the compound . Furthermore, the presence of other compounds in the system can also affect the action of stobadine dihydrochloride .

Future Directions

properties

IUPAC Name |

(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLFAMANDIWUKH-JBUFHSOLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2589302.png)

![3-{4-[(Ethylsulfonyl)amino]phenyl}-5-(3-fluorophenyl)(2-pyrazolinyl) 2-thienyl ketone](/img/structure/B2589304.png)

![3-(3-chloro-4-fluorophenyl)-1-(3-fluorobenzyl)-8-methoxy-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589313.png)

![(E)-1-isopentyl-2-styryl-1H-benzo[d]imidazole](/img/structure/B2589322.png)